molecular formula C9H11F2N3O2 B15310787 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Katalognummer: B15310787
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: YYZFSDYSYZHQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a pyrimidine derivative, characterized by the presence of difluoromethyl and dimethylamino groups attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a pyrimidine derivative with difluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and dimethylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Trifluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
  • 4-(Chloromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
  • 4-(Bromomethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H11F2N3O2

Molekulargewicht

231.20 g/mol

IUPAC-Name

4-(difluoromethyl)-2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11F2N3O2/c1-14(2)4-6-12-3-5(9(15)16)7(13-6)8(10)11/h3,8H,4H2,1-2H3,(H,15,16)

InChI-Schlüssel

YYZFSDYSYZHQLR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=NC=C(C(=N1)C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.